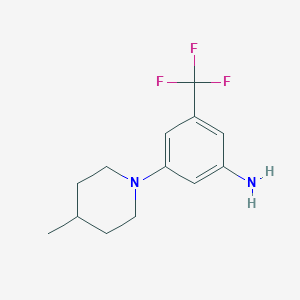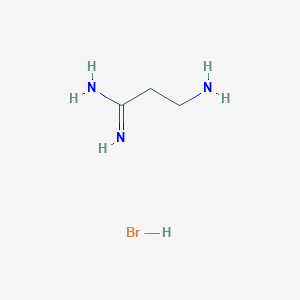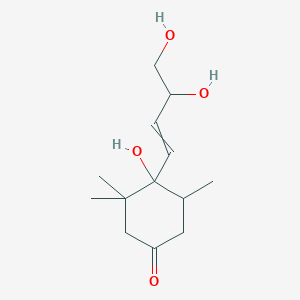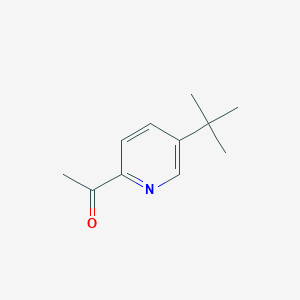
1-(5-Tert-butylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(5-Tert-butylpyridin-2-YL)ethanone typically involves the reaction of 5-tert-butyl-2-pyridinecarboxaldehyde with a suitable reagent to introduce the ethanone group . One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
1-(5-Tert-butylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from -20°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, acids, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(5-Tert-butylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
2-Acetylpyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-Tert-butyl-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group, leading to different reactivity and applications.
1-(2-Pyridyl)ethanone:
The uniqueness of this compound lies in the presence of both the tert-butyl and ethanone groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-(5-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(13)10-6-5-9(7-12-10)11(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
FFDQOLNELGLDQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

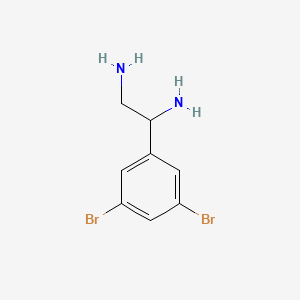


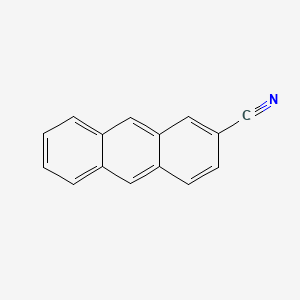
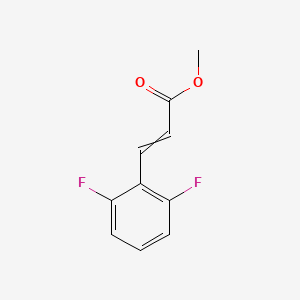
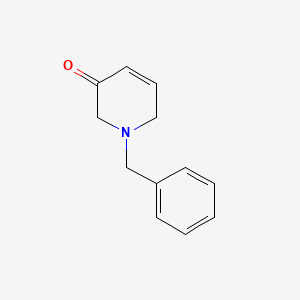

![(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol](/img/structure/B12434900.png)

